molecular formula C7H9NO2 B8702633 (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine

(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine

Cat. No.: B8702633
M. Wt: 139.15 g/mol
InChI Key: HZNJITMIJAXIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring substituted with a methyl group and an ethylidene group linked to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine typically involves the condensation of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or acetic anhydride can be employed.

Major Products

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted furans.

Scientific Research Applications

(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound also contains a furan ring and exhibits similar reactivity.

    2-Acetyl-5-methylfuran: Another furan derivative with applications in organic synthesis and industry.

Uniqueness

(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine is unique due to its specific combination of a furan ring and a hydroxylamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3

InChI Key

HZNJITMIJAXIJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=NO)C

Origin of Product

United States

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